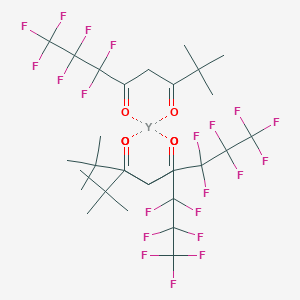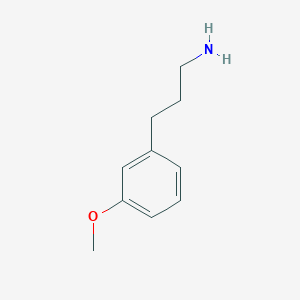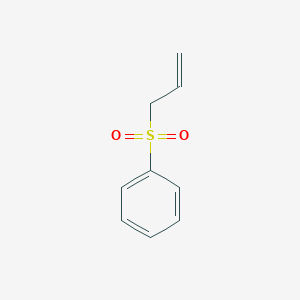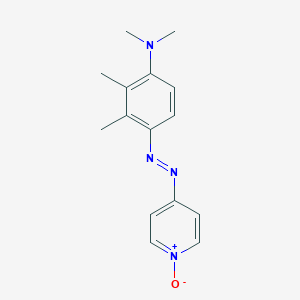
Benzenamine, N,N,2,3-tetramethyl-4-(4-pyridinylazo)-, N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N,N,2,3-tetramethyl-4-(4-pyridinylazo)-, N-oxide, commonly known as PTMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTMA belongs to the family of azo dyes, which are widely used in various industries, including textiles, food, and cosmetics. In recent years, PTMA has been extensively studied for its potential applications in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of PTMA is based on its ability to chelate metal ions, forming stable complexes that exhibit fluorescence. The fluorescence intensity of PTMA is directly proportional to the concentration of metal ions present in the sample. The binding of PTMA to metal ions is reversible, and the fluorescence intensity decreases upon removal of the metal ions.
Efectos Bioquímicos Y Fisiológicos
PTMA has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. However, in high concentrations, PTMA may interfere with metal ion homeostasis, leading to cellular dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTMA offers several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its reversible binding to metal ions, and its ability to detect metal ions in biological samples. However, PTMA has some limitations, including its poor solubility in aqueous solutions, its potential interference with metal ion homeostasis at high concentrations, and its limited application to specific metal ions.
Direcciones Futuras
There are several future directions for PTMA research, including the development of new synthesis methods to improve its solubility and stability in aqueous solutions, the exploration of its potential applications in imaging and sensing, and the investigation of its interaction with other biomolecules. Additionally, further studies are needed to understand the mechanism of action of PTMA and its potential effects on metal ion homeostasis in biological systems.
Conclusion
In conclusion, PTMA is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in detecting metal ions in biological samples. PTMA offers several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its reversible binding to metal ions, and its ability to detect metal ions in biological samples. Further research is needed to explore the potential applications of PTMA in imaging and sensing and to understand its interaction with other biomolecules.
Métodos De Síntesis
PTMA can be synthesized using various methods, including the reduction of N,N,2,3-tetramethyl-4-(4-pyridinylazo)aniline (TMPA) with sodium dithionite or zinc dust, or the oxidation of TMPA with hydrogen peroxide. The resulting product is a dark green crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Aplicaciones Científicas De Investigación
PTMA has been widely used in scientific research as a fluorescent probe for detecting metal ions, particularly copper and iron. The unique properties of PTMA, including its high sensitivity and selectivity, make it an ideal candidate for detecting metal ions in biological samples. PTMA has also been used as a pH indicator in biological systems, as it undergoes a color change from green to yellow as the pH increases.
Propiedades
Número CAS |
19456-73-6 |
|---|---|
Nombre del producto |
Benzenamine, N,N,2,3-tetramethyl-4-(4-pyridinylazo)-, N-oxide |
Fórmula molecular |
C15H18N4O |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
N,N,2,3-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H18N4O/c1-11-12(2)15(18(3)4)6-5-14(11)17-16-13-7-9-19(20)10-8-13/h5-10H,1-4H3 |
Clave InChI |
YDUBCNANQBCZDE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)N(C)C)N=NC2=CC=[N+](C=C2)[O-] |
SMILES canónico |
CC1=C(C=CC(=C1C)N(C)C)N=NC2=CC=[N+](C=C2)[O-] |
Sinónimos |
4-((4-(Dimethylamino)-2,3-xylyl)azo)pyridine 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



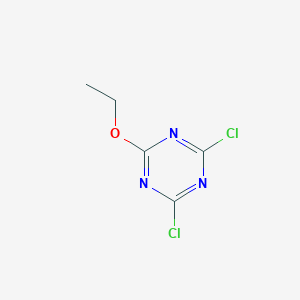
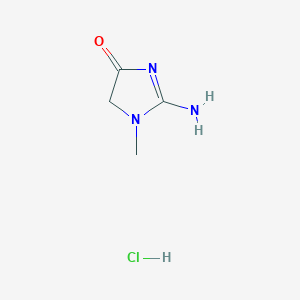
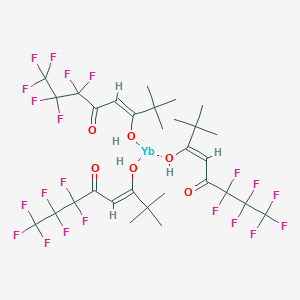
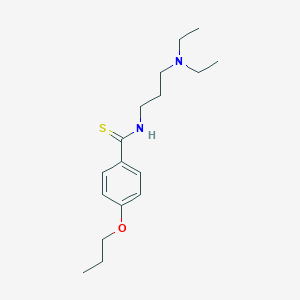
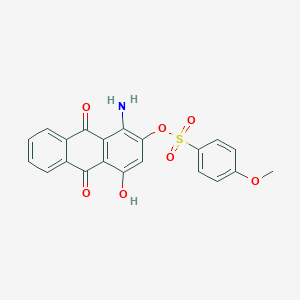
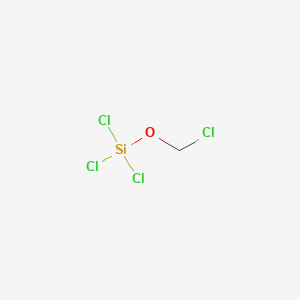
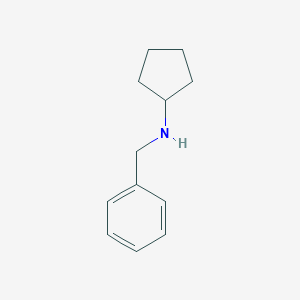

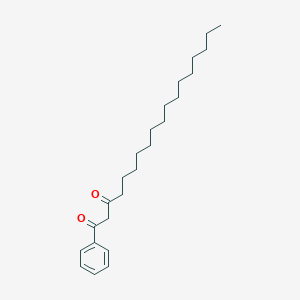
![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)
